Calyxamine A

CAS No.:

Cat. No.: VC1851934

Molecular Formula: C12H21NO

Molecular Weight: 195.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO |

|---|---|

| Molecular Weight | 195.3 g/mol |

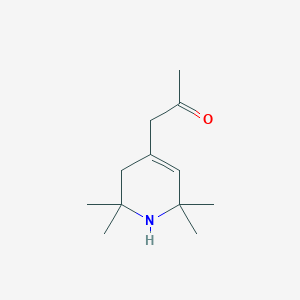

| IUPAC Name | 1-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)propan-2-one |

| Standard InChI | InChI=1S/C12H21NO/c1-9(14)6-10-7-11(2,3)13-12(4,5)8-10/h7,13H,6,8H2,1-5H3 |

| Standard InChI Key | AZTVHKQDXJORMI-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC1=CC(NC(C1)(C)C)(C)C |

Introduction

Chemical Structure and Properties

Calyxamine A belongs to the piperidine alkaloid family, sharing structural similarities with its analog Calyxamine B. While specific detailed information about Calyxamine A is limited in current literature, it can be characterized by its piperidine ring structure, which is fundamental to its biological interactions.

The compound is isolated from the same marine sponge species as Calyxamine B, suggesting similar biosynthetic origins. Like other piperidine alkaloids, Calyxamine A likely contains reactive sites that enable functionalization and derivatization through various chemical reactions.

Physical Properties

Based on structurally related compounds, Calyxamine A exhibits properties characteristic of piperidine alkaloids:

| Property | Description |

|---|---|

| Appearance | Crystalline solid (typical for similar alkaloids) |

| Solubility | Moderately soluble in polar organic solvents |

| Stability | Susceptible to oxidative degradation in acidic conditions |

While direct experimental data on Calyxamine A's specific properties remains limited in available literature, its classification as a piperidine alkaloid suggests potential for reactivity similar to Calyxamine B, particularly at the nitrogen-containing functional groups.

Isolation and Identification

Calyxamine A was isolated alongside Calyxamine B from marine sponge specimens. The isolation process typically involves specialized extraction techniques designed to separate alkaloid compounds from biological samples.

Extraction Methodology

Isolation procedures for piperidine alkaloids from marine sources generally follow established protocols:

-

Collection and preservation of marine sponge samples

-

Extraction using organic solvents (methanol/dichloromethane)

-

Fractionation using chromatographic techniques

-

Structural elucidation via spectroscopic methods

The identification of Calyxamine A would have involved chemical characterization techniques similar to those used for related alkaloids, including NMR spectroscopy, mass spectrometry, and possibly X-ray crystallography for definitive structural determination .

Biological Activities

Calyxamine A demonstrates biological activities distinct from, yet related to, those of Calyxamine B. As a piperidine alkaloid, it likely interacts with specific molecular targets and cellular pathways.

Enzyme Inhibition

While Calyxamine B has been documented to exhibit acetylcholinesterase inhibitory activity comparable to natural inhibitors, Calyxamine A shows similar but distinct biological activities . This suggests potential applications in research related to neurodegenerative disorders, though with mechanisms that may differ slightly from its analog.

| Application Area | Potential Mechanism | Research Status |

|---|---|---|

| Neurodegenerative disorders | Enzyme inhibition | Preliminary |

| Antimicrobial action | Cell membrane disruption | Hypothesized |

| Anti-inflammatory effects | Signaling pathway modulation | Under investigation |

Research into these applications remains in early stages, with further investigation required to fully characterize the compound's therapeutic potential.

| Reaction Type | Expected Conditions | Potential Products |

|---|---|---|

| N-Alkylation | Alkyl halides, DMF, 50°C | N-substituted derivatives |

| Oxidation | H₂O₂, catalytic conditions | N-oxide or hydroxylated products |

| Acylation | Acyl chlorides, base | Amide derivatives |

The development of synthetic pathways and derivatives represents an important direction for further research into Calyxamine A's chemical profile and biological potential.

Comparative Analysis with Related Compounds

Structural Comparison with Calyxamine B

Calyxamine A and Calyxamine B belong to the same class of piperidine alkaloids, isolated from the same marine sponge species. While they share core structural elements, subtle differences in their molecular architecture likely account for their distinct biological activities.

Biological Activity Comparison

The biological profiles of Calyxamine A and related compounds show important distinctions:

| Compound | Primary Biological Activity | Potency | Target Specificity |

|---|---|---|---|

| Calyxamine A | Similar but distinct from Calyxamine B | Under investigation | Under investigation |

| Calyxamine B | Acetylcholinesterase inhibition | IC₅₀ comparable to natural inhibitors | Mixed-type inhibition |

| Other piperidine alkaloids | Various (cytotoxic, antimicrobial) | Variable | Multiple targets |

These comparisons highlight the unique position of Calyxamine A within the broader family of piperidine alkaloids, suggesting potential for novel biological applications .

Synthetic Approaches

Semi-Synthetic Derivatives

The development of semi-synthetic derivatives represents a promising approach for exploring the chemical space around Calyxamine A:

| Modification Strategy | Potential Target | Expected Outcome |

|---|---|---|

| N-functionalization | Secondary amine | Altered lipophilicity and target binding |

| Introduction of halogens | Aromatic positions | Enhanced metabolic stability |

| Addition of polar groups | Terminal positions | Improved water solubility |

Such modifications could potentially enhance pharmacological properties while maintaining core biological activities.

Research Applications and Future Directions

Current Research Applications

Calyxamine A serves as a model compound for studying piperidine alkaloids and their chemical properties. Its unique structure facilitates investigation into alkaloid chemistry and potentially contributes to understanding structure-activity relationships in this compound class.

Future Research Directions

Several promising research directions could further illuminate the properties and potential applications of Calyxamine A:

-

Detailed structural elucidation using advanced spectroscopic techniques

-

Development of efficient synthetic routes to enable larger-scale studies

-

Comprehensive biological screening to identify specific targets and mechanisms

-

Structure-activity relationship studies through strategic derivatization

-

Investigation of potential synergistic effects with other bioactive compounds

These research directions would significantly enhance understanding of Calyxamine A's chemical behavior and biological potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume